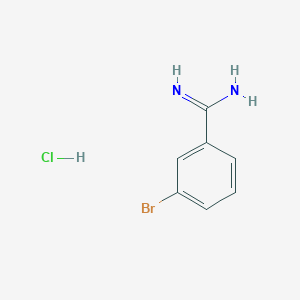

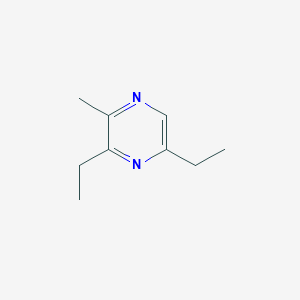

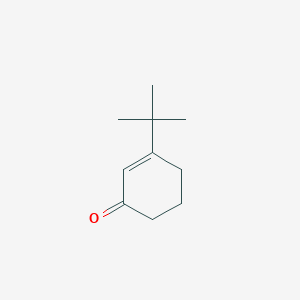

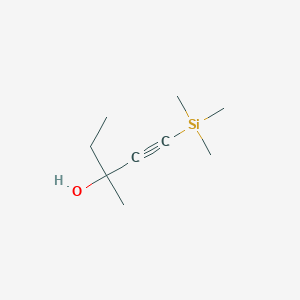

![molecular formula C11H14ClNO2 B101804 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 17639-50-8](/img/structure/B101804.png)

2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide" is a chemical derivative that falls under the category of acetamide compounds. These compounds are known for their various biological activities, including anticancer properties. The research on such compounds is driven by the need to find new therapeutic agents that can effectively target cancer cells with minimal side effects.

Synthesis Analysis

The synthesis of related acetamide derivatives has been described in the literature. For instance, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized through a linear synthesis process involving multiple steps, such as acetylation and esterification . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide has been achieved using N-methylaniline and chloracetyl chloride, followed by esterification and ester interchange steps, yielding high purity compounds . These methods provide a framework for the synthesis of "2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide," although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using various spectroscopic techniques such as LCMS, IR, 1H NMR, 13C NMR, and sometimes X-ray diffraction analysis . These techniques allow for the identification of characteristic functional groups and the overall molecular framework, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield different compounds, including 2-acylamino-3-arylamino-1,4-naphthoquinones and angular heterocyclic compounds . These reactions are indicative of the reactivity of the acetamide group when in proximity to other reactive moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents like the methoxy group can affect the compound's solubility, melting point, and stability. The cytotoxicity of these compounds against various cancer cell lines, such as PANC-1, HepG2, and MCF7, has been evaluated, with some compounds showing significant cytotoxicity, indicating their potential as anticancer agents . The specific properties of "2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide" would need to be determined experimentally, but the related compounds provide a basis for predicting its behavior.

科学的研究の応用

Herbicide Metabolism and Environmental Impact

- Metabolism in Liver Microsomes : Acetochlor and related herbicides, including compounds structurally similar to 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, undergo complex metabolic pathways involving cytochrome P450 isoforms. These pathways are critical for understanding the environmental and health impacts of these herbicides (Coleman et al., 2000).

- Soil Reception and Activity : Studies on acetochlor and similar herbicides reveal their interaction with soil and plant life, highlighting how different environmental factors affect their efficacy and distribution (Banks & Robinson, 1986).

Chemical Properties and Interactions

- Adsorption and Efficacy : Research on alachlor and metolachlor, which share structural similarities with 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, shows how soil properties influence the adsorption and herbicidal activity of these compounds (Peter & Weber, 1985).

- Molecular Docking Studies : Derivatives of 2-(4-methoxyphenyl)ethyl acetamide have been studied for their inhibitory activity against protein tyrosine phosphatase 1B, a target for antidiabetic drugs, demonstrating the compound's potential in pharmaceutical research (Saxena et al., 2009).

- Water Pollution Potential : Acetochlor, a structurally related compound, has been studied for its leaching behavior and potential for water pollution, which is essential for environmental risk assessment (Balinova, 1997).

Biological and Environmental Interactions

- Anion Coordination in Amide Derivatives : Research on amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has been conducted to understand their spatial orientations and interactions, relevant for chemistry and material science (Kalita & Baruah, 2010).

- Fungal Metabolism of Herbicides : The fungus Cunninghamella elegans' ability to metabolize metolachlor, a compound related to 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, has been studied to understand biotransformation and potential bioremediation strategies (Pothuluri et al., 1997).

作用機序

Target of Action

Similar compounds have been found to interact with various cellular targets, such as enzymes or receptors, to exert their effects .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and exerts its effects.

Safety and Hazards

The safety information available indicates that this compound may be dangerous. It has been assigned the hazard statements H302, H312, H315, H318, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

特性

IUPAC Name |

2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-15-10-4-2-9(3-5-10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVXORGAOVUQRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368539 |

Source

|

| Record name | 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |

CAS RN |

17639-50-8 |

Source

|

| Record name | 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。